(7-methylbenzofuran-5-yl)boronic Acid
Description
Significance of Benzofuran (B130515) and Boronic Acid Scaffolds in Modern Organic and Medicinal Chemistry
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry. buyersguidechem.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. buyersguidechem.com This biological relevance has made the benzofuran nucleus an attractive target for the development of new therapeutic agents.
Similarly, the boronic acid group (-B(OH)₂) has revolutionized organic synthesis. Boronic acids are organoboron compounds that are generally stable, have low toxicity, and are compatible with a wide range of functional groups. Their ability to act as Lewis acids and form reversible covalent bonds with diols is fundamental to their application in chemical sensors and bioconjugation.
Contextualizing (7-Methylbenzofuran-5-yl)boronic Acid within the Arylboronic Acid Class
This compound belongs to the extensive class of arylboronic acids. These compounds are characterized by a direct carbon-boron bond between an aromatic ring and the boronic acid moiety. This structural arrangement makes them exceptionally versatile building blocks in organic synthesis. The specific properties of an arylboronic acid are influenced by the nature of the aromatic ring system to which the boronic acid is attached. In the case of this compound, the electron-rich benzofuran ring, further modified with a methyl group, imparts distinct electronic and steric characteristics that can influence its reactivity in chemical transformations.
Below is a table detailing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 254886-15-2 |
| Molecular Formula | C₉H₉BO₃ |
| Molecular Weight | 175.98 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
Overview of Key Research Avenues for Arylboronic Acids
The primary research avenue for arylboronic acids is their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls, which are common motifs in pharmaceuticals and advanced materials. The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Beyond cross-coupling reactions, arylboronic acids are also investigated for their roles in:
Chemical Sensing: Their ability to bind with sugars and other diol-containing molecules makes them valuable components in the development of sensors for biological and environmental monitoring.
Medicinal Chemistry: The boronic acid group itself can act as a pharmacophore, interacting with enzyme active sites. This has led to the development of several FDA-approved drugs containing a boronic acid moiety.
Materials Science: Arylboronic acids are used in the synthesis of functional polymers and other materials with tailored electronic and optical properties.
While specific, in-depth research on this compound is still emerging, its structural features position it as a valuable intermediate for the synthesis of novel benzofuran-containing compounds with potential applications in medicinal chemistry and materials science, primarily through its utility in Suzuki-Miyaura cross-coupling reactions.
Properties
Molecular Formula |
C9H9BO3 |
|---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(7-methyl-1-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BO3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5,11-12H,1H3 |
InChI Key |
UXNWRQSFCXYHPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=CO2)C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylbenzofuran 5 Yl Boronic Acid: Strategies and Innovations
Established Approaches to Arylboronic Acid Synthesis Applicable to Benzofuran (B130515) Systems
Traditional methods for synthesizing arylboronic acids have been refined over decades and remain widely applicable to heterocyclic systems such as benzofuran. These routes typically involve the conversion of an aryl halide into a highly reactive organometallic intermediate or the use of transition metals to catalyze the borylation process.
Organometallic Precursor Routes (e.g., Grignard and Organolithium Reagents)
One of the most fundamental strategies for the synthesis of arylboronic acids involves the reaction of organometallic reagents with borate (B1201080) esters. sciencemadness.org This approach is a two-step process beginning with the formation of a Grignard or organolithium reagent from a suitable precursor, such as 5-bromo-7-methylbenzofuran (B171834).
Grignard Reagents: The reaction of an arylmagnesium halide (Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures is a classic method. nih.govsciencemadness.org The process requires the initial preparation of the Grignard reagent by reacting the aryl halide with magnesium metal. organic-chemistry.orglibretexts.org Subsequent addition of the borate ester to the Grignard reagent forms a boronic ester, which is then hydrolyzed under acidic conditions to yield the final arylboronic acid. google.com While effective, this method's yields can be variable, and the highly basic and nucleophilic nature of Grignard reagents restricts the presence of sensitive functional groups on the substrate. sciencemadness.org
Organolithium Reagents: Similar to the Grignard route, organolithium reagents can be used to synthesize boronic acids. nih.gov This pathway typically involves a lithium-halogen exchange reaction, where an aryl halide is treated with an alkyllithium reagent like n-butyllithium at very low temperatures to generate the aryllithium species. nih.govwikipedia.org This intermediate is then quenched with a trialkyl borate, followed by hydrolysis to furnish the desired boronic acid. sciencemadness.org Organolithium reagents are extremely strong bases, which can limit the functional group tolerance of the reaction. libretexts.org
Table 1: Comparison of Organometallic Precursor Routes for Arylboronic Acid Synthesis
| Method | Typical Precursor | Boron Source | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reagent | Aryl Bromide or Iodide | Trialkyl Borates (e.g., B(OMe)₃, B(OiPr)₃) | Low temperature (e.g., -78 °C to 0 °C); Ethereal solvents (THF, Et₂O); Acidic hydrolysis. sciencemadness.orggoogle.com | Well-established; Readily available starting materials. organic-chemistry.org | Requires pre-formation of the organometallic reagent; Limited functional group tolerance; Variable yields. sciencemadness.org |
| Organolithium Reagent | Aryl Bromide or Iodide | Trialkyl Borates (e.g., B(OMe)₃) | Very low temperature (e.g., -78 °C or below); Anhydrous conditions; Acidic hydrolysis. nih.gov | Generally provides good yields; Fast reaction rates. wikipedia.org | Highly basic and pyrophoric reagents; Strict anhydrous conditions required; Limited functional group tolerance. sciencemadness.orglibretexts.org |
Transition-Metal-Catalyzed Borylation Reactions
Transition-metal catalysis has revolutionized the synthesis of arylboronic acids by offering milder conditions and broader functional group compatibility compared to traditional organometallic routes. The Miyaura borylation reaction is a prominent example, typically employing a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent. nih.govwikipedia.org
This reaction involves the cross-coupling of an aryl halide (or triflate) with a diboronyl ester, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov A variety of palladium catalysts and ligands can be employed to facilitate the reaction, enhancing its efficiency and applicability to challenging substrates, including heteroaryl halides. nih.govresearchgate.netrsc.org Besides palladium, other transition metals like nickel and copper have also been developed as effective catalysts for these transformations. rsc.org This method avoids the need for pre-formed, highly reactive organometallic intermediates, making it a more versatile and widely used approach in modern synthesis. nih.gov For the synthesis of (7-methylbenzofuran-5-yl)boronic acid, this would involve the palladium-catalyzed reaction of 5-halo-7-methylbenzofuran with a diboron reagent.
Table 2: Key Components in Transition-Metal-Catalyzed Borylation
| Catalyst System | Common Ligands | Boron Reagent | Typical Substrate | General Yields |
|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Phosphine (B1218219) ligands (e.g., SPhos, PPh₃), N-heterocyclic carbenes (NHCs) | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Aryl/Heteroaryl Halides (Cl, Br, I), Triflates | Good to excellent researchgate.netrsc.org |
| Nickel (e.g., NiCl₂(dme)) | Phosphine ligands, NHCs | Bis(pinacolato)diboron (B₂pin₂) | Aryl/Heteroaryl Chlorides, Sulfonates | Good to excellent rsc.org |
| Copper | Various specialized ligands | Bis(pinacolato)diboron (B₂pin₂) | Aryl/Heteroaryl Iodides and Bromides | Moderate to good acs.org |
Electrochemical Methods for Boronic Acid Generation
Electrochemical synthesis represents a novel and sustainable strategy for preparing arylboronic acids under mild conditions. sciencemadness.org This method is based on the reductive coupling between an aromatic halide and a trialkyl borate in a single-compartment electrochemical cell. sciencemadness.org The process utilizes a sacrificial anode, typically made of aluminum or magnesium, and an inert cathode. sciencemadness.org
The reaction proceeds via the direct electroreduction of the aryl halide in the presence of the borate ester. sciencemadness.org This approach avoids the need to pre-form organometallic reagents and can be carried out at room temperature, offering a one-step synthesis from readily available starting materials. sciencemadness.org The methodology has been successfully applied to various aryl and heteroaryl halides, affording the corresponding boronic acids in moderate to good yields. sciencemadness.org This technique presents a green alternative to traditional methods, minimizing waste and avoiding harsh reagents. researchgate.net
Novel and Emerging Synthetic Pathways for Benzofuran-Substituted Boronic Acids
Research into boronic acid synthesis continues to yield innovative methods that expand the scope of accessible structures and provide alternatives to established protocols. These emerging pathways often leverage unique bond activations or energy sources to achieve borylation.
Carbon-Nitrogen Bond Cleavage Methodologies
A more recent and unconventional approach to installing a boryl group involves the cleavage of a carbon-nitrogen (C-N) bond. The transformation of an aryl nitrile (cyanide) group into a boronic ester is a particularly noteworthy example of this strategy. organic-chemistry.org This reaction is typically catalyzed by a transition metal, such as rhodium, and allows for the regioselective introduction of a boron moiety. organic-chemistry.org The ability to use the cyano group as a leaving group in a Suzuki-Miyaura type coupling offers new synthetic possibilities, where the nitrile can act as a directing group or a placeholder before being converted to the boronic acid functionality late in a synthetic sequence. acs.org This method is valuable for complex molecule synthesis where traditional halogen-based precursors may be difficult to access or incompatible with other functional groups. organic-chemistry.org
Photoinduced Borylation Strategies
Photoinduced reactions have emerged as a powerful tool in organic synthesis, enabling transformations under exceptionally mild conditions. nih.gov The photoinduced borylation of aryl halides and other precursors typically proceeds through a radical mechanism. nih.gov Irradiation with light, often in the presence of a photocatalyst, initiates the homolytic cleavage of a carbon-halogen bond to generate an aryl radical. nih.govnih.gov This highly reactive intermediate then reacts with a diboron reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂), to form the borylated product. nih.govresearchgate.net These reactions can be catalyzed by transition metals or metal-free organic dyes, and in some cases, can proceed without any catalyst via the formation of a donor-acceptor complex between the substrate and the borylating agent. nih.govrsc.org This strategy is notable for its high efficiency and broad functional group tolerance, making it an attractive modern alternative for the synthesis of complex boronic esters. nih.govresearchgate.net
Table 3: Emerging Synthetic Pathways for Arylboronic Esters
| Method | Catalyst/Conditions | Boron Source | Precursor Type | Key Features |
|---|---|---|---|---|
| C-N Bond Cleavage | Rhodium or Nickel catalyst | Diboron reagents (e.g., B₂pin₂) | Aryl Nitriles | Allows for late-stage functionalization; regioselective introduction of boron. organic-chemistry.orgacs.org |
| Photoinduced Borylation | Photocatalyst (metal or organic) and light (e.g., visible light LEDs) | Diboron reagents (e.g., B₂pin₂, B₂cat₂) | Aryl Halides, Activated Carboxylic Acids, Amines | Extremely mild conditions; High functional group tolerance; Radical-based mechanism. nih.govnih.govrsc.org |
Decarboxylative Borylation Approaches
Decarboxylative borylation has emerged as a powerful strategy for the synthesis of organoboron compounds, offering a synthetic route from readily available carboxylic acids. nih.govresearchgate.net This methodology circumvents the need for traditional organometallic reagents by utilizing the carboxylic acid group as a traceless handle that is replaced by a boronic acid or boronic ester group. nih.gov The transformation of carboxylic acids into valuable boronic acids is desirable due to the wide availability and structural diversity of the former. researchgate.net
The general principle involves the activation of the carboxylic acid, often by converting it into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester. nih.govillinois.edu This intermediate can then undergo a radical-mediated decarboxylation, generating an aryl or alkyl radical. This radical is subsequently trapped by a boron-containing reagent, like bis(pinacolato)diboron (B₂pin₂), to yield the corresponding boronate ester. nih.gov Recent advancements have also explored photocatalytic methods that enable the direct decarboxylative borylation of carboxylic acids under mild, visible-light-catalyzed conditions, avoiding the need for pre-synthesized intermediates. nih.gov
For the synthesis of this compound, this approach would theoretically start from 7-methylbenzofuran-5-carboxylic acid. The key steps would involve:
Activation : Conversion of the carboxylic acid to a redox-active ester.
Decarboxylation/Borylation : A transition-metal catalyst (e.g., nickel) or a photocatalyst initiates decarboxylation to form a 7-methylbenzofuran-5-yl radical. illinois.edunih.gov
Radical Trapping : The generated radical reacts with a diboron reagent to form the pinacol (B44631) ester of this compound.
Innovations in this field include copper-catalyzed strategies that utilize photoinduced ligand-to-metal charge transfer (LMCT) to convert aryl acids into aryl radicals at ambient temperatures, broadening the substrate scope and functional group tolerance. princeton.edu These methods are advantageous as they often proceed under mild conditions and can be performed directly on the native carboxylic acid without pre-functionalization. nih.govprinceton.edu
Table 1: Comparison of Decarboxylative Borylation Strategies
| Method | Catalyst/Reagent | Conditions | Key Advantages | Potential Application for this compound Synthesis |
| Redox-Active Esters | Nickel, B₂pin₂ | Thermal | Well-established, good for complex molecules | Synthesis from 7-methylbenzofuran-5-carboxylic acid via an NHPI ester intermediate. |
| Photocatalysis (Direct) | Iridium or Copper photocatalyst, Co-catalyst, B₂pin₂ | Visible light, room temperature | High step economy, mild conditions, no pre-activation needed. nih.gov | Direct conversion of 7-methylbenzofuran-5-carboxylic acid to its boronate ester. nih.govprinceton.edu |
Regioselectivity and Yield Optimization in the Synthesis of this compound
Achieving high regioselectivity and optimizing reaction yields are critical for the efficient synthesis of this compound. Regioselectivity, in this context, refers to the precise installation of the boronic acid group at the C5-position of the 7-methylbenzofuran (B50305) scaffold, avoiding the formation of other isomers.
The primary strategy to ensure regioselectivity is the use of a starting material that already possesses a functional group at the desired position, which can then be converted to the boronic acid. For instance, using 5-bromo-7-methylbenzofuran as a precursor for a Miyaura borylation or a lithium-halogen exchange followed by trapping with a borate ester ensures the boron moiety is introduced exclusively at the C5-position. nih.gov
When constructing the benzofuran ring itself, methods that allow for programmable substitution patterns are key. nsf.gov For example, strategies involving the reaction of substituted phenols with appropriate coupling partners can be designed to place substituents at specific positions, thereby pre-installing a group at the C5-position that can later be functionalized. nsf.gov
Yield optimization involves the careful control of several reaction parameters:
Reaction Temperature : Borylation reactions, particularly those involving lithium-halogen exchange, are often conducted at low temperatures (e.g., -78 °C) to prevent side reactions. In contrast, metal-catalyzed cross-coupling reactions may require elevated temperatures to achieve efficient catalytic turnover. google.com
Solvent : The choice of solvent is crucial. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for reactions involving organolithium or Grignard reagents. google.com
Catalyst and Ligand : In transition metal-catalyzed borylations, the selection of the palladium or iridium catalyst and the corresponding phosphine ligand can dramatically impact reaction efficiency and yield. nih.gov
Purity of Reagents : The purity of the starting materials and the exclusion of water and oxygen, especially in reactions involving air- and moisture-sensitive intermediates, are paramount for achieving high yields.
Derivatization Strategies for this compound
This compound can be converted into more stable and synthetically versatile derivatives, such as boronic esters and anhydrides (boroxines). These derivatives often exhibit improved handling characteristics and are compatible with a wider range of reaction conditions. nih.gov
Boronic Esters: Boronic esters are commonly formed by the condensation reaction of the boronic acid with a diol. Pinacol esters, formed with pinacol, are among the most common due to their high stability and ease of purification via chromatography. researchgate.net The reaction is typically carried out by heating the boronic acid and the diol in a suitable solvent with azeotropic removal of water.
Example Reaction : this compound + Pinacol → this compound pinacol ester + 2 H₂O
Boronic Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is often reversible and occurs upon heating the boronic acid, especially in the solid state or in non-polar solvents. researchgate.net Boroxines can serve as a stable storage form of the boronic acid and can be readily converted back to the monomeric acid by the addition of water. The formation of the boroxine (B1236090) from the boronic acid can be monitored by spectroscopic methods such as IR and ¹¹B NMR. researchgate.net
Table 2: Common Derivatives of this compound
| Derivative Type | Reactant | Typical Conditions | Key Properties |
| Pinacol Ester | Pinacol | Heating in toluene/THF, Dean-Stark trap | Crystalline solid, stable to air and chromatography, widely used in cross-coupling. researchgate.net |
| Boroxine (Anhydride) | Self-condensation (3 molecules) | Heating, removal of water | Stable, can regenerate boronic acid upon hydrolysis. researchgate.net |
Synthesis of Nitrogen-Containing Boronic Acid Derivatives
Nitrogen-containing derivatives are crucial for modulating the reactivity and stability of boronic acids. A prominent class of such derivatives is the N-methyliminodiacetic acid (MIDA) boronates. nih.govrsc.org
MIDA Boronates: this compound can be protected by reacting it with N-methyliminodiacetic acid (MIDA). amazonaws.com This reaction forms a tetracoordinate boron species with a trivalent nitrogen ligand, which effectively shields the boron atom. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide array of synthetic reagents and conditions, including chromatography, yet can be easily deprotected to release the free boronic acid under mild aqueous basic conditions. nih.gov
The synthesis of MIDA boronates can be achieved through several methods. A common procedure involves heating the boronic acid with MIDA anhydride (B1165640) in a solvent like dioxane. nih.gov This method avoids the harsh, high-temperature acidic conditions associated with older dehydrative condensation protocols. nih.gov The stability of MIDA boronates makes them ideal for use in multi-step syntheses where the boronic acid functionality needs to be carried through several transformations before its final use in a cross-coupling reaction. nih.govresearchgate.net
Reaction : this compound + MIDA anhydride → (7-Methylbenzofuran-5-yl) MIDA boronate + H₂O
The unique stability of MIDA boronates is attributed to the kinetic inaccessibility of the boron p-orbital and the nitrogen lone pair. researchgate.net This protection strategy allows for the synthesis of complex boronic acid building blocks that would otherwise be difficult to access. nih.govresearchgate.net
Reactivity and Mechanistic Investigations of 7 Methylbenzofuran 5 Yl Boronic Acid in Catalytic and Stoichiometric Transformations
Cross-Coupling Reactions Utilizing (7-Methylbenzofuran-5-yl)boronic Acid
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and this compound is a key substrate in many of these processes. These reactions allow for the precise and efficient construction of complex molecular architectures.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. youtube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. researchgate.netresearchgate.net
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled. youtube.com
While specific protocols for this compound are not extensively documented, general conditions for the Suzuki-Miyaura coupling of benzofuran (B130515) boronic acids with aryl halides can be applied. A typical protocol would involve the use of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as toluene, dioxane, or a mixture of an organic solvent and water.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl Boronic Acids
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 |
The electronic and steric properties of the 7-methylbenzofuran (B50305) moiety can influence the reaction's efficiency. The methyl group at the 7-position may exert a minor steric effect, while the benzofuran ring system's electronic nature will affect the transmetalation step.
Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other metal-catalyzed carbon-carbon bond-forming reactions, such as the Heck and Sonogashira couplings, although these applications are less common for boronic acids directly.
The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com While not a direct coupling partner, boronic acids can be used in "boron-Heck" reactions, where an oxidative Heck-type coupling occurs. hw.ac.uk This variant involves the transmetalation of the boronic acid to a Pd(II) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. hw.ac.uk
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. nih.govacs.org While aryl halides are the standard electrophiles, recent developments have shown that aryl boronic acids can also be used in oxidative Sonogashira-type couplings under gold or copper catalysis. nih.govmdpi.comresearchgate.net This approach involves the coupling of terminal alkynes with arylboronic acids in the presence of an oxidant. nih.gov
Oxidative Pathways and Aryl Radical Precursor Behavior of Benzofuran Boronic Acids
Arylboronic acids, including this compound, can undergo oxidative deboronation to form the corresponding phenol. This process can occur under various oxidizing conditions and is a potential side reaction in cross-coupling reactions. The stability of boronic acids to oxidation is a significant consideration in their application. The mechanism of oxidative deboronation is thought to involve the attack of an oxidant on the boron atom, followed by a 1,2-migration of the aryl group from boron to oxygen. nih.gov
In recent years, arylboronic acids have gained attention as precursors to aryl radicals under photoredox catalysis. nih.gov In this process, a photocatalyst, upon excitation by visible light, can oxidize the boronic acid to generate an aryl radical. This radical can then participate in a variety of synthetic transformations, including addition to alkenes and C-H functionalization reactions. The generation of the 7-methylbenzofuran-5-yl radical via this method would open up new avenues for its incorporation into complex molecules.
Formation of Carbon-Heteroatom Bonds via this compound
The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction that allows for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. researchgate.netorganic-chemistry.orgnih.govnih.gov This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol in the presence of a copper catalyst and an oxidant, often air. organic-chemistry.org this compound can serve as the aryl donor in this reaction to synthesize N- and O-arylated benzofuran derivatives.
Table 2: General Conditions for Chan-Lam Coupling
| Copper Source | Base | Solvent | Atmosphere | Temperature |
|---|---|---|---|---|
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Air | Room Temperature |
| CuI | Et₃N | Toluene | Air | 80 °C |
| Cu₂O | K₃PO₄ | Methanol | O₂ | Room Temperature |
The Buchwald-Hartwig amination is another powerful method for the formation of C-N bonds, typically involving the palladium-catalyzed coupling of an aryl halide or triflate with an amine. While not a direct coupling partner for the boronic acid, this reaction is a complementary and often more widely used method for the synthesis of N-aryl compounds. researchgate.netresearchgate.net In some cases, tandem reactions involving an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination can be employed to construct complex nitrogen-containing molecules.
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of this compound is not limited to traditional cross-coupling reactions. The development of novel catalytic systems and reaction pathways continues to expand the synthetic utility of this versatile building block.
Photoredox catalysis offers a mild and efficient way to generate radicals from boronic acids, as mentioned earlier. The combination of photoredox catalysis with other catalytic cycles, such as transition metal catalysis, can lead to new and powerful transformations. nih.govnih.govresearchgate.netresearchgate.net For instance, the 7-methylbenzofuran-5-yl radical generated under photoredox conditions could be intercepted by a nickel catalyst to participate in cross-coupling reactions that are not accessible through traditional pathways.
Furthermore, the use of this compound in multicomponent reactions is an area of growing interest. These reactions, where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The ability of the boronic acid to participate in various bond-forming events makes it an attractive component for the design of novel multicomponent reactions.
Advanced Analytical and Characterization Methodologies for 7 Methylbenzofuran 5 Yl Boronic Acid and Its Derivatives
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of (7-methylbenzofuran-5-yl)boronic acid from complex reaction mixtures and for the assessment of its purity. High-performance liquid chromatography and its nano-flow counterpart are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) and Nano Liquid Chromatography
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids. waters.com Given the polar nature of the boronic acid functional group, reversed-phase HPLC is a commonly employed mode of separation. The choice of stationary phase, mobile phase composition, and pH are critical parameters that are optimized to achieve efficient separation from starting materials, byproducts, and degradation products. waters.com For instance, a systematic approach to method development for a range of boronic acids might involve screening different columns (e.g., C18, Phenyl) and mobile phase pH to achieve optimal retention and resolution. waters.com
Nano liquid chromatography (nano LC) offers enhanced sensitivity and reduced solvent consumption, making it an attractive option for the analysis of precious or limited quantity samples. nih.gov The coupling of nano LC with mass spectrometry provides a particularly powerful analytical platform. A study on a broad range of boronic acids demonstrated successful separation on a monolithic RP18e column, highlighting the suitability of this approach for complex mixtures. nih.govacs.org The high efficiency and reproducibility of nano LC make it a valuable tool for the detailed characterization of this compound and its derivatives. nih.govacs.org
| Parameter | HPLC Conditions (General) | Nano LC Conditions (General) |
|---|---|---|
| Column | Reversed-phase (e.g., XSelect™ Premier HSS T3) | Monolithic RP18e |
| Mobile Phase A | 0.1% Formic acid in Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high %B | Optimized gradient for specific analytes |
| Flow Rate | 0.5 - 1.5 mL/min | 200 - 500 nL/min |
| Detection | UV @ 254 nm | Mass Spectrometry (EI-MS or ESI-MS) |
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. Different ionization techniques can be employed, each providing specific types of structural information.
Direct Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is useful for structural confirmation and library matching. While direct EI-MS of boronic acids can be challenging due to their polarity and thermal lability, coupling nano liquid chromatography with a direct electron ionization interface has been shown to be an effective method for their analysis without the need for derivatization. nih.govacs.orgacs.org This approach generates reproducible mass spectra and allows for the ionization of polar compounds like this compound. nih.govacs.orgacs.org The fragmentation pattern would be expected to show characteristic losses related to the boronic acid group and fragmentation of the methylbenzofuran core. For instance, the EI mass spectra of related benzofuran (B130515) derivatives show the formation of substituted benzo[b]furan ions, which can be a key diagnostic fragment. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. The analysis of arylboronic acids under ESI conditions has been systematically studied. nih.gov For this compound, ESI-MS would be expected to readily form the [M+H]⁺ ion, as well as adducts with solvents or salts present in the mobile phase. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) of the parent ion can be used to induce fragmentation and obtain further structural information, which is often complementary to that obtained from EI-MS. nih.gov The fragmentation of benzofuran derivatives in ESI-MS/MS often involves characteristic losses from the heterocyclic ring system. researchgate.net
| Ionization Mode | Expected Ion | m/z | Notes |
|---|---|---|---|
| EI-MS | [M]⁺ | 176 | Molecular ion |
| EI-MS | [M-H₂O]⁺ | 158 | Loss of water |
| EI-MS | [M-B(OH)₂]⁺ | 131 | Loss of the boronic acid group |
| ESI-MS (Positive) | [M+H]⁺ | 177 | Protonated molecule |
| ESI-MS (Positive) | [M+Na]⁺ | 199 | Sodium adduct |
| ESI-MS (Negative) | [M-H]⁻ | 175 | Deprotonated molecule |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SXRD)
Single crystal X-ray diffraction (SXRD) analysis provides an unambiguous determination of the molecular structure. Obtaining a suitable single crystal of this compound is a prerequisite for this technique. The analysis of a closely related benzofuran derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, by SXRD revealed detailed structural information, including the unit cell parameters and space group. researchgate.net Such studies on analogous compounds demonstrate the power of SXRD to elucidate the precise solid-state conformation and packing of benzofuran derivatives. For this compound, an SXRD study would reveal the geometry of the boronic acid group, the planarity of the benzofuran ring system, and how the molecules pack in the crystal lattice through hydrogen bonding and other intermolecular forces.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 75.185(5) |
| β (°) | 72.683(5) |
| γ (°) | 71.301(5) |
| Volume (ų) | 1483.8(3) |
| Z | 4 |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides a unique fingerprint of the crystalline phase of a material, enabling identification, purity assessment, and the study of polymorphism. In the context of this compound and its derivatives, PXRD is instrumental in confirming the crystalline nature of synthesized batches, identifying different polymorphic forms, and monitoring phase transitions.
The crystallographic data obtained from single-crystal X-ray diffraction, a related technique, provides the fundamental information to simulate a theoretical PXRD pattern. This data includes the crystal system, space group, and unit cell dimensions. Below is an interactive data table showcasing representative crystallographic data for some benzofuran derivatives, which illustrates the type of information that would be determined for this compound.
This table presents representative crystallographic data for various benzofuran derivatives to illustrate the type of information obtained from X-ray diffraction studies. The data is not for this compound itself.
Thermal Analysis Techniques
Thermal analysis techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound and its derivatives, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing thermal stability, decomposition pathways, and phase behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for determining the thermal stability of a compound, identifying the temperature ranges of decomposition, and quantifying the amount of residual mass. For boronic acids, TGA can reveal the loss of water molecules, which can occur at elevated temperatures as the boronic acid moieties dehydrate to form boroxines. metu.edu.tr The thermal decomposition of boric acid itself has been shown to occur in two steps. kiche.or.krresearchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic processes, such as melting, crystallization, glass transitions, and chemical reactions. For this compound, DSC would be used to determine its melting point and enthalpy of fusion, as well as to study any polymorphic transitions.
While specific TGA and DSC data for this compound are not publicly available, the following interactive table presents thermal analysis data for related compounds to illustrate the expected findings. This includes decomposition temperatures (Td), which is often reported as the temperature at which 5% weight loss occurs, and melting points (Tm).
This table provides examples of thermal analysis data for various benzofuran and boronic acid-related compounds to demonstrate the type of information generated by these techniques. The data is not for this compound itself.
The combined application of PXRD and thermal analysis techniques provides a robust framework for the solid-state characterization of this compound and its derivatives. These methods are essential for quality control, ensuring batch-to-batch consistency, and for understanding the material's behavior under thermal stress, which is critical for its handling, storage, and application in further chemical processes.
Research Applications of 7 Methylbenzofuran 5 Yl Boronic Acid and Analogs in Specialized Domains
Applications in Medicinal Chemistry Research and Molecular Design
The fusion of the biologically active benzofuran (B130515) core with the versatile boronic acid moiety makes compounds like (7-methylbenzofuran-5-yl)boronic acid compelling candidates for molecular design and drug discovery. nih.gov The boronic acid group, in particular, offers unique electronic and geometric properties that medicinal chemists can exploit. nih.gov
Design of Enzyme Inhibitors and Mechanism-Based Probes
Boronic acids are well-established as effective inhibitors of various enzymes, particularly serine proteases. nih.gov Their mechanism of action often involves mimicking the high-energy tetrahedral intermediate formed during enzymatic hydrolysis of peptide bonds. nih.gov The boron atom in its sp2 hybridized state is planar, but it can readily accept a lone pair of electrons from a nucleophilic residue in an enzyme's active site (like the hydroxyl group of serine), forming a stable, tetrahedral sp3 hybridized adduct. nih.gov This reversible covalent interaction effectively blocks the enzyme's catalytic activity.
A landmark example of a boronic acid-based enzyme inhibitor is Bortezomib, a dipeptidyl boronic acid approved for the treatment of multiple myeloma. nih.gov It functions by inhibiting the 26S proteasome, a key enzyme complex in cellular protein degradation. The boronic acid moiety of Bortezomib was specifically incorporated into its design to improve upon earlier aldehyde-based inhibitors, offering greater potency, selectivity, and more favorable pharmacokinetics. nih.gov This success has spurred the development of numerous other boronic acid-containing compounds as enzyme inhibitors. nih.gov
Molecular Modification for Enhanced Selectivity and Physicochemical Profiles
The introduction of a boronic acid group onto a bioactive scaffold like benzofuran is a strategic approach to modulate a molecule's properties. nih.gov This molecular modification can lead to improved selectivity for a biological target, as well as enhanced physicochemical and pharmacokinetic characteristics. nih.gov
Exploration of Broad-Spectrum Biological Activity (e.g., antiviral, antibacterial, anticancer)
The benzofuran scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.net Benzofuran derivatives have been extensively investigated and have shown significant potential as anticancer, antibacterial, and antiviral agents. nih.govnih.gov
Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.gov Their mechanisms of action are diverse, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. nih.gov The structure-activity relationships of these compounds have been studied to optimize their potency and selectivity. nih.gov
Antibacterial Activity: With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Benzofuran derivatives have emerged as a promising class of compounds, showing activity against a range of pathogenic bacteria, including drug-resistant strains. researchgate.net Some analogs have been identified as inhibitors of essential bacterial enzymes like DNA gyrase B in Mycobacterium tuberculosis. nih.gov
Antiviral Activity: The benzofuran nucleus is also a key component in compounds explored for their antiviral properties. Research has indicated that certain derivatives can inhibit viral replication, making them valuable leads for the development of new antiviral therapies. nih.gov
The following table summarizes the anticancer activity of selected benzofuran analogs, illustrating the therapeutic potential of this scaffold.
| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | nih.gov |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | nih.gov |
| Benzofuran derivative (12) | SiHa (Cervical) | 1.10 | nih.gov |
| Benzofuran derivative (12) | HeLa (Cervical) | 1.06 | nih.gov |
Development of Boronophosphate-Mimetics
A sophisticated application of boronic acids in drug design is their use as bioisosteric replacements for phosphate (B84403) groups, creating "boronophosphate-mimetics". nih.gov Phosphates are ubiquitous in biology, playing critical roles in cell signaling, energy metabolism (e.g., ATP), and as components of nucleotides. nih.gov The tetrahedral geometry of a phosphate group is crucial for its recognition by enzymes. Boronic acids can effectively mimic this structure. In an aqueous environment, such as an enzyme's active site, the boron atom can coordinate with a water molecule to form a tetrahedral boronate anion, which is structurally analogous to a phosphate group. nih.gov
This "boron-phosphorus elemental exchange" strategy is a novel approach in medicinal chemistry. nih.gov It has been successfully utilized to develop enzyme inhibitors where the boronic acid moiety targets the phosphate-binding site of an enzyme. nih.gov This strategy has led to the development of potent inhibitors and novel borononucleotides, highlighting the potential for benzofuran boronic acids to be explored in this context. nih.gov
Role in Materials Science and Advanced Materials Development
The utility of arylboronic acids, including the this compound scaffold, extends beyond medicine into the realm of advanced materials. Their unique chemical reactivity, particularly the ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), is the foundation for their use in creating "smart" materials.
Polymer and Nanomaterial Synthesis
Boronic acids are key building blocks for synthesizing stimuli-responsive polymers and nanomaterials. The reaction between a boronic acid and a diol forms a cyclic boronate ester. This bond is dynamic and covalent, meaning it can form and break under specific environmental conditions, such as changes in pH or the presence of sugars like glucose.
This property is widely exploited in the creation of:
Self-Healing Hydrogels: Hydrogels cross-linked with boronate ester bonds can autonomously repair themselves. When the material is cut, the dynamic bonds can reform across the damaged interface, restoring the gel's integrity.
Glucose-Responsive Materials: Because glucose is a diol, boronic acid-functionalized polymers can be designed to respond to its presence. This has been a major area of research for developing glucose sensors and controlled insulin (B600854) delivery systems for diabetes management. The binding of glucose competes with the boronate ester cross-links, causing the material to swell or degrade and release its payload.
pH-Responsive Systems: The boronic acid-diol interaction is highly pH-dependent. The boronate ester bond is stable at alkaline pH but hydrolyzes and dissociates under acidic conditions. This allows for the design of nanomaterials that can release drugs in the acidic microenvironments often found in tumors or within specific cellular compartments.
Applications in Electronic Devices
While specific research on this compound in electronic devices is not extensively documented, the constituent functional groups—benzofuran and boronic acid—are components of materials explored for such applications. Benzofuran derivatives are recognized for their advantageous electrochemical properties, thermal stability, and high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs). nih.gov The benzofuran structure is found in molecules that can serve as high triplet energy host materials or as hole-transporting materials in OLEDs. nih.gov The benzophenone (B1666685) core, another aromatic structure, has been widely investigated for creating materials for OLEDs, acting as an electron-deficient core that can be integrated with various donor units to produce thermally activated delayed fluorescent (TADF) emitters. mdpi.comnih.gov
Boronic acids and their ester derivatives are crucial in the synthesis of complex organic molecules for electronic devices through reactions like the Suzuki-Miyaura cross-coupling. sigmaaldrich.comnih.gov This reaction is a powerful method for creating carbon-carbon bonds necessary to build the complex conjugated systems used in organic semiconductors. sigmaaldrich.com For instance, various aryl boronic acids are reacted with halogenated aromatic compounds to synthesize host materials and emitters for highly efficient blue OLEDs. rsc.org The boronic acid group provides a versatile handle for constructing the intricate molecular architectures required for advanced electronic materials. sigmaaldrich.comboronmolecular.com Therefore, this compound represents a potential building block for synthesizing novel materials for OLEDs and other organic electronic devices, combining the favorable electronic properties of the benzofuran core with the synthetic versatility of the boronic acid group.
Biosensing and Bioanalytical Applications
Boronic acids have become a focal point in the development of synthetic receptors for biosensing due to their unique ability to form reversible covalent bonds with cis-1,2- or 1,3-diols. mdpi.comwikipedia.org This interaction is fundamental to their application in detecting a wide range of biologically significant molecules that contain diol moieties, such as carbohydrates and glycoproteins. mdpi.comnih.gov The formation of five- or six-membered cyclic esters with these diols can trigger a measurable signal, such as a change in fluorescence or an electrochemical response, making boronic acid-functionalized molecules excellent candidates for chemosensors. mdpi.comrsc.org
Glycoprotein and Saccharide Recognition and Separation
The primary mechanism for the recognition of glycoproteins and saccharides by boronic acids is the formation of reversible boronate esters with the cis-diol groups present in the sugar moieties. nih.govnih.gov This covalent interaction is pH-dependent; the bond is stable in alkaline or neutral aqueous solutions and dissociates under acidic conditions. nih.gov This property allows for the controlled capture and release of glycoproteins, which is highly valuable for separation and enrichment from complex biological samples like blood serum. nih.govresearchgate.net
Fluorescent sensors incorporating boronic acid have been designed for saccharide detection. acs.orgnih.gov In these systems, the binding of a saccharide to the boronic acid receptor modulates the fluorescence properties of a linked fluorophore through mechanisms like photoinduced electron transfer (PET). acs.orgnih.gov This results in a detectable change in fluorescence intensity, providing a quantitative measure of the analyte. nih.gov The challenge in this field lies in achieving selectivity for specific saccharides, as many possess similar diol structures. mdpi.comnih.gov Researchers have developed sensor arrays and multivalent boronic acid structures to improve differentiation between various sugars. mdpi.comtennessee.edu
| Boronic Acid Application | Target Analyte(s) | Principle of Detection | Reference(s) |
| Fluorescent Sensing | Monosaccharides (Glucose, Fructose, etc.) | Change in fluorescence intensity upon saccharide binding to a boronic acid-fluorophore conjugate. | acs.org, nih.gov, nih.gov |
| Affinity Chromatography | Glycoproteins | Reversible covalent binding to boronic acid-functionalized materials for separation and enrichment. | nih.gov |
| Microplate Assay | Cancer-associated glycoproteins (e.g., mucin-1) | Immobilized boronic acid on microplates captures glycoproteins for high-throughput detection. | tennessee.edu |
| Sensor Arrays | Various Saccharides | A single boronic acid probe used under different pH conditions generates unique response patterns for different saccharides, analyzed by linear discriminant analysis (LDA). | mdpi.com |
Immobilization Strategies on Functionalized Surfaces for Sensing
To create practical biosensors, boronic acid recognition elements are often immobilized on solid supports. This strategy enhances sensor stability, reusability, and integration into various analytical platforms. A common approach involves the formation of self-assembled monolayers (SAMs) on gold surfaces. For instance, mercaptophenylboronic acid can be chemisorbed onto a gold-coated fiber-optic probe for surface plasmon resonance (SPR) sensing of glycoproteins. researchgate.net
Nanomaterials are also extensively used as scaffolds for boronic acid immobilization due to their high surface-area-to-volume ratio, which enhances sensitivity. mdpi.comresearchgate.net Gold nanoparticles (AuNPs) functionalized with phenylboronic acid have been used to amplify signals in SPR systems for microRNA detection, as RNA contains the necessary cis-diol group in its ribose unit. acs.org Dendritic fibrous nanosilica functionalized with boronic acids has been shown to bind small cis-diol molecules, with the material's nanochannels providing size exclusion against larger interfering molecules like glycoproteins. acs.org Furthermore, boronic acids can be incorporated into polymer matrices, such as hydrogels or monoliths, to create materials for the selective separation of glycoproteins. nih.govrsc.org
| Surface/Material | Immobilization Method | Application | Reference(s) |
| Gold Surface | Self-Assembled Monolayer (SAM) of thiol-derivatized boronic acid. | Fiber-optic Surface Plasmon Resonance (SPR) biosensing. | researchgate.net |
| Gold Nanoparticles (AuNPs) | Covalent attachment of phenylboronic acid to AuNPs. | Signal amplification for miRNA detection in SPR systems. | acs.org |
| Dendritic Fibrous Nanosilica (DFNS) | Covalent modification of silica (B1680970) surface with a clickable boronic acid. | Selective binding and separation of small cis-diol molecules. | acs.org |
| Polymer Monoliths | Co-polymerization of boronic acid-containing monomers. | High-throughput and high-efficiency separation of proteins and glycoproteins. | nih.gov |
Application in Mass Spectrometric Detection Enhancements
While mass spectrometry (MS) is a powerful analytical tool, the direct analysis of boronic acids can be complicated by their tendency to undergo dehydration in the gas phase, forming cyclic trimers known as boroxines. nih.govnih.gov This can hinder accurate mass determination and quantification. nih.gov To overcome this, specific analytical methods have been developed, such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS), with optimized conditions to minimize boroxine (B1236090) formation. rsc.org Another approach involves derivatization, for example, with N-methyliminodiacetic acid (MIDA), to form more stable boronate esters that are more amenable to LC-MS/MS analysis, allowing for trace-level quantification. acs.org
In proteomics and glycomics, boronic acid-functionalized materials are used for the selective enrichment of glycoproteins or glycopeptides from complex mixtures prior to MS analysis. mdpi.comresearchgate.net This affinity-based purification step significantly reduces sample complexity, allowing for more effective identification and characterization of low-abundance glycoproteins by techniques like MALDI-MS. mdpi.comnih.gov
Supramolecular Assembly and Molecular Recognition Phenomena
The principle of molecular recognition with boronic acids is centered on their ability to form reversible covalent bonds with 1,2- and 1,3-diols. wikipedia.orgnih.gov This interaction is highly specific and dynamic, making it an ideal tool for building complex, self-assembling supramolecular structures. researchgate.net The formation of boronate esters is a key driving force in the assembly of macrocycles, polymers, rotaxanes, and molecular cages. researchgate.net
The directionality and reversibility of the boronate ester bond allow for the construction of well-defined architectures from simple building blocks. For example, the condensation of arylboronic acids with dihydroxypyridine ligands can lead to the formation of tetrameric or pentameric macrocycles, where the units are connected by both boronate esters and dative B-N bonds. researchgate.net This dynamic covalent chemistry allows for "proof-reading" and error correction during the assembly process, often leading to the thermodynamically most stable structure.
Beyond saccharides, boronic acids can recognize other biologically important molecules containing the cis-diol motif. nih.govnih.gov A notable example is the recognition of catechols, a functionality present in neurotransmitters like dopamine. nih.gov This specific interaction has been exploited to develop sensors for these crucial biomolecules. The versatility of boronic acid chemistry thus provides a powerful platform for molecular recognition and the bottom-up construction of functional supramolecular systems. nih.govresearchgate.net
Conclusion and Future Outlook in 7 Methylbenzofuran 5 Yl Boronic Acid Research
Current State of Research on Benzofuran (B130515) Boronic Acids
Benzofuran boronic acids are recognized as valuable building blocks in organic synthesis, primarily due to the prevalence of the benzofuran motif in numerous biologically active natural products and synthetic compounds. lbp.worldacs.orgrsc.orgnih.gov Research in this area has largely concentrated on the development of new synthetic methodologies to access a variety of substituted benzofurans. nih.govacs.org These methods often employ transition-metal-catalyzed cross-coupling reactions where aryl boronic acids are key reactants. nih.govacs.org
The benzofuran scaffold itself is a core component in many compounds with a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. acs.orgrsc.orgmdpi.commdpi.com Consequently, much of the research on benzofuran derivatives is directed towards medicinal chemistry applications. mdpi.commdpi.com While general synthetic routes to benzofurans using boronic acids are established, detailed investigations into the specific properties and applications of (7-methylbenzofuran-5-yl)boronic acid are not extensively documented in publicly available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉BO₃ |
| Molecular Weight | 175.98 g/mol |
| CAS Number | 254886-15-2 |
Note: This data is compiled from publicly available chemical databases.
Identified Gaps and Emerging Research Opportunities
The primary gap in the current body of research is the lack of specific studies focusing on this compound. While the synthesis of benzofuran rings is a well-explored area, the unique influence of the 7-methyl and 5-boronic acid substituents on the reactivity, and physical and biological properties of the benzofuran core remains largely unexplored. This presents a clear opportunity for further investigation.
Emerging research could focus on several key areas:
Novel Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to this compound and its derivatives.
Catalysis: Investigating the use of this compound as a ligand or precursor for novel catalysts.
Medicinal Chemistry: Screening this compound and its derivatives for biological activity, leveraging the known pharmacological importance of the benzofuran scaffold. mdpi.commdpi.com
Materials Science: Exploring the potential of this compound as a building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or sensors.
Potential for Novel Synthetic Applications and Functional Materials
The dual functionality of this compound, possessing both a reactive boronic acid group and a versatile benzofuran core, opens up a wide array of potential synthetic applications. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. nih.gov This allows for the straightforward incorporation of the 7-methylbenzofuran (B50305) unit into more complex molecular architectures.
In the realm of functional materials, boron-containing compounds are increasingly being utilized for their unique electronic and photophysical properties. oaepublish.comresearchgate.net The benzofuran core, being an aromatic heterocycle, can be a component of conjugated systems. Therefore, this compound could serve as a monomer or key intermediate in the synthesis of polymers and small molecules for applications in electronics and photonics. Boride materials, in general, are gaining attention for their potential in energy storage, catalysis, and electronics. numberanalytics.com
Table 2: Potential Applications of this compound
| Field | Potential Application | Rationale |
| Organic Synthesis | Building block in cross-coupling reactions | Presence of a reactive boronic acid group. nih.gov |
| Medicinal Chemistry | Precursor for bioactive molecules | Benzofuran core is a known pharmacophore. mdpi.commdpi.com |
| Materials Science | Monomer for functional polymers | Combination of an aromatic system and a reactive handle. oaepublish.comresearchgate.net |
Perspectives on Future Advancements in Boron Chemistry
The broader field of boron chemistry is experiencing a renaissance, with significant advancements in the design of new boron-containing reagents, catalysts, and materials. oaepublish.comresearchgate.netunamur.be Future progress in this area is expected to be driven by a deeper understanding of the fundamental reactivity of organoboron compounds and the development of more sophisticated synthetic tools. numberanalytics.commpg.de
Key future directions in boron chemistry that are relevant to compounds like this compound include:
Asymmetric Synthesis: The development of new chiral organoboron reagents for stereoselective synthesis. numberanalytics.com
Photoredox Catalysis: The use of light to drive novel transformations of organoboron compounds. numberanalytics.com
Sustainable Chemistry: The design of boron-based catalysts that can replace precious metals in key chemical transformations.
Advanced Materials: The creation of novel boron-doped materials with tailored electronic, optical, and mechanical properties. nih.gov
As the field of organoboron chemistry continues to expand, the potential applications for specific, yet currently understudied, molecules like this compound are likely to grow, paving the way for new discoveries in both fundamental and applied chemistry. numberanalytics.com
Q & A
Basic: What are the key experimental methods for characterizing the binding kinetics of (7-methylbenzofuran-5-yl)boronic acid with diol-containing biomolecules?
Answer:
- Stopped-Flow Fluorescence Spectroscopy : Rapid mixing techniques (e.g., stopped-flow) are critical for measuring binding kinetics (kon/koff) in milliseconds to seconds. This method tracks fluorescence changes upon diol binding, as demonstrated with arylboronic acids and sugars like D-fructose and D-glucose .
- Thermodynamic vs. Kinetic Analysis : Equilibrium binding constants (Kd) can be derived from kinetic data (Kd = koff/kon). Ensure pH control (physiological pH ~7.4) to mimic biological conditions, as boronic acid-diol binding is pH-sensitive .
Advanced: How do steric and electronic effects influence the binding selectivity of this compound toward specific diols in complex biological matrices?
Answer:
- Steric Effects : Substituents on the benzofuran ring (e.g., 7-methyl group) may hinder access to bulky diols. Compare binding rates with structurally similar diols (e.g., D-mannose vs. D-tagatose) to assess steric constraints .
- Electronic Effects : Electron-withdrawing/donating groups modulate boronic acid Lewis acidity. Use computational tools (DFT) to correlate substituent effects with binding affinity. For example, fluorinated arylboronic acids show enhanced binding due to increased electrophilicity .
- Competitive Binding Assays : Perform experiments with mixtures of diols (e.g., glucose, fructose) to evaluate selectivity under physiologically relevant conditions .
Basic: What analytical techniques are recommended for confirming the purity and structure of this compound during synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR and ¹H/¹³C NMR verify boronic acid functionality and aromatic substitution patterns .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight. For boronic acid-containing peptides, use 2,5-dihydroxybenzoic acid (DHB) matrix to prevent trimerization artifacts .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV/fluorescence detection isolates impurities; post-column derivatization with diols enhances sensitivity .
Advanced: How can researchers design this compound derivatives for targeted anticancer activity?
Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzofuran core (e.g., halogens, methoxy groups) to enhance cytotoxicity. For example, combretastatin-like derivatives inhibit tubulin polymerization (IC50 ~21–22 μM) .
- Apoptosis Assays : Use FACScan analysis to quantify apoptosis induction in cancer cell lines (e.g., glioblastoma, Jurkat) after 8–24 h exposure .
- Proteasome/Targeted Therapy Screening : Boronic acids inhibit proteasomes (e.g., bortezomib analogs). Test in vitro proteasome inhibition assays using fluorogenic substrates .
Basic: What are the best practices for detecting trace impurities of this compound in pharmaceutical intermediates?
Answer:
- LC-MS/MS in MRM Mode : Triple quadrupole systems achieve ppm-level sensitivity. Use negative ionization for underivatized boronic acids; validate per ICH guidelines (LOD < 0.1 ppm, LOQ < 1 ppm) .
- Derivatization-Free Workflows : Avoid time-consuming steps by optimizing mobile phases (e.g., ammonium acetate buffer) and column chemistry (C18 with end-capping) .
Advanced: How can photoswitchable boronic acids based on this compound be engineered for light-controlled diol binding?
Answer:
- Azobenzene Integration : Synthesize ortho-azo derivatives where E→Z isomerization (via red light) enhances diol binding by 20-fold. Characterize using UV-vis spectroscopy and DFT calculations .
- Hydrogel Applications : Incorporate photoswitchable boronic acids into PEG-based hydrogels. Measure stiffness changes via rheology under 450–650 nm light .
Basic: What strategies improve the solubility and stability of this compound in aqueous buffers?
Answer:
- pH Optimization : Use buffered solutions (pH 7.4–8.5) to stabilize the tetrahedral boronate form. Avoid acidic conditions (<pH 6) to prevent precipitation .
- Co-Solvents : Add DMSO or ethanol (≤10% v/v) to enhance solubility without disrupting diol binding .
Advanced: How can machine learning optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Answer:
- Surrogate-Based Experimental Design : Use mixed-variable optimization (e.g., PWAS algorithm) to screen 3,696 ligand/base/solvent combinations. Prioritize Pd catalysts (e.g., XPhos) and polar aprotic solvents (THF, dioxane) .
- High-Throughput Screening : Automate reaction setup with robotic platforms; validate yields via UPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
